1-Phenyl-1H-indene
Overview
Description
1-Phenyl-1H-indene is a chemical compound with the molecular formula C15H12 . It has an average mass of 192.256 Da and a monoisotopic mass of 192.093903 Da .
Synthesis Analysis
The synthesis of indene derivatives, including 1-Phenyl-1H-indene, has been explored in various studies . For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst can yield indene derivatives . The regioselectivity of this reaction depends on the steric nature of the substituent on the alkynes . Other methods include the use of FeCl3 as a catalyst, Pd-catalyzed Suzuki coupling, and Ru-catalyzed ring-closing metathesis .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-indene can be represented by the InChI string: InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-11,15H
.
Physical And Chemical Properties Analysis
1-Phenyl-1H-indene has a density of 1.1±0.1 g/cm3, a boiling point of 318.9±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 53.8±0.8 kJ/mol, and it has a flash point of 152.7±14.4 °C . The compound has a molar refractivity of 62.5±0.3 cm3 .
Scientific Research Applications
Medicine: Antimycobacterial Agents
1-Phenyl-1H-indene derivatives have been explored for their potential in treating tuberculosis. A study highlighted the synthesis and evaluation of 3-Phenyl-1H-indoles as in vitro inhibitors of Mycobacterium tuberculosis growth, showing promising results against multidrug-resistant strains .
Materials Science: Organic Semiconductors
In materials science, 1-Phenyl-1H-indene is used in the synthesis of organic semiconductors. Its derivatives can be utilized in creating materials with specific electronic properties, which are essential for developing new types of displays and solar cells .
Organic Synthesis: Building Blocks
1-Phenyl-1H-indene serves as a versatile building block in organic synthesis. It is used to construct complex molecules, including natural products and pharmaceuticals. Its derivatives are key intermediates in the synthesis of indoles, which are prevalent in many biologically active compounds .
properties
IUPAC Name |
1-phenyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-11,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXORBAGTGTXORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941381 | |
Record name | 1-Phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-indene | |
CAS RN |
1961-96-2 | |
Record name | 1-Phenylindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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